molecular formula C24H30N2O7S B4192123 Ethyl 1-[2-[4-[(4-ethoxyphenyl)sulfamoyl]phenoxy]acetyl]piperidine-4-carboxylate

Ethyl 1-[2-[4-[(4-ethoxyphenyl)sulfamoyl]phenoxy]acetyl]piperidine-4-carboxylate

Cat. No.: B4192123
M. Wt: 490.6 g/mol
InChI Key: ZGFCGDFKHNUJIE-UHFFFAOYSA-N
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Description

Ethyl 1-[(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenoxy)acetyl]-4-piperidinecarboxylate is a complex organic compound with a variety of potential applications in scientific research and industry. This compound features a piperidine ring, a sulfonamide group, and an ethoxyphenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[2-[4-[(4-ethoxyphenyl)sulfamoyl]phenoxy]acetyl]piperidine-4-carboxylate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-ethoxyphenylamine with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with 4-hydroxyacetophenone to form the phenoxyacetyl derivative. Finally, the piperidinecarboxylate is introduced through a coupling reaction under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenoxy)acetyl]-4-piperidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Ethyl 1-[(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenoxy)acetyl]-4-piperidinecarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-[2-[4-[(4-ethoxyphenyl)sulfamoyl]phenoxy]acetyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The piperidine ring can interact with receptor sites, modulating their function. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-[(4-{[(4-methoxyphenyl)amino]sulfonyl}phenoxy)acetyl]-4-piperidinecarboxylate
  • Ethyl 1-[(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)acetyl]-4-piperidinecarboxylate
  • Ethyl 1-[(4-{[(4-fluorophenyl)amino]sulfonyl}phenoxy)acetyl]-4-piperidinecarboxylate

Uniqueness

Ethyl 1-[(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenoxy)acetyl]-4-piperidinecarboxylate is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

ethyl 1-[2-[4-[(4-ethoxyphenyl)sulfamoyl]phenoxy]acetyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O7S/c1-3-31-20-7-5-19(6-8-20)25-34(29,30)22-11-9-21(10-12-22)33-17-23(27)26-15-13-18(14-16-26)24(28)32-4-2/h5-12,18,25H,3-4,13-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGFCGDFKHNUJIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)N3CCC(CC3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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